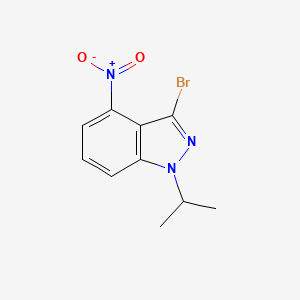3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole
CAS No.:
Cat. No.: VC17825338
Molecular Formula: C10H10BrN3O2
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10BrN3O2 |
|---|---|
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | 3-bromo-4-nitro-1-propan-2-ylindazole |
| Standard InChI | InChI=1S/C10H10BrN3O2/c1-6(2)13-7-4-3-5-8(14(15)16)9(7)10(11)12-13/h3-6H,1-2H3 |
| Standard InChI Key | ZUCLEKYJVKQSDG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 3-bromo-4-nitro-1-(propan-2-yl)-1H-indazole is C₁₁H₁₁BrN₃O₂, derived from the parent indazole structure (C₇H₅N₂) through substitution at three positions:
-
Bromine at position 3 (C3)
-
Nitro group (-NO₂) at position 4 (C4)
-
Isopropyl group (-CH(CH₃)₂) at position 1 (N1)
The indazole core consists of a fused benzene and pyrazole ring, with the pyrazole nitrogen atoms at positions 1 and 2. Substitution at N1 alters the electronic distribution of the aromatic system, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrN₃O₂ |
| Molecular Weight | 313.13 g/mol |
| IUPAC Name | 3-bromo-4-nitro-1-(propan-2-yl)-1H-indazole |
| Canonical SMILES | BrC1=C(C2=C(N=N1)C(=CC=C2)N+[O-])C(C)C |
| Topological Polar Surface Area | 78.9 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-bromo-4-nitro-1-(propan-2-yl)-1H-indazole can be conceptualized in three stages:
-
Indazole Core Formation: Construction of the 1H-indazole scaffold.
-
Nitration and Bromination: Sequential functionalization at positions 4 and 3.
-
N1-Alkylation: Introduction of the isopropyl group at the 1-position.
Preparation of 4-Nitro-1H-indazole
The synthesis begins with 1H-indazole, which undergoes nitration at position 4 using a mixture of nitric acid and sulfuric acid. This step yields 4-nitro-1H-indazole (CAS 2942-40-7), a precursor with well-documented synthetic protocols .
Reaction Conditions:
-
Nitrating agent: HNO₃ (conc.)/H₂SO₄ (conc.)
-
Temperature: 0–5°C (controlled to prevent over-nitration)
Bromination at Position 3
4-Nitro-1H-indazole is brominated using elemental bromine in a mixture of acetic acid and chloroform, as described for the synthesis of 3-bromo-4-nitro-1H-indazole (CAS 74209-17-9) .
Procedure:
-
Dissolve 4-nitro-1H-indazole (50 g, 0.306 mol) in acetic acid (300 mL) and chloroform (300 mL).
-
Add sodium acetate (26.4 g, 0.306 mol) to buffer the reaction.
-
Slowly introduce bromine (51.4 g, 0.322 mol) in acetic acid (60 mL) over 3.5 hours at <25°C.
-
Stir for 2 hours, concentrate under reduced pressure, and isolate via filtration .
N1-Alkylation with Isopropyl Groups
The final step involves alkylation of 3-bromo-4-nitro-1H-indazole at the 1-position. A method analogous to the synthesis of 2-(3-bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone (reported in ) is adapted:
Reaction Setup:
-
Substrate: 3-bromo-4-nitro-1H-indazole (1 equiv)
-
Alkylating agent: Isopropyl bromide (1.1 equiv)
-
Base: Potassium carbonate (2 equiv)
-
Solvent: Dimethylformamide (DMF)
-
Catalyst: Tetra-n-butylammonium bromide (TBAB)
Procedure:
-
Combine substrate, K₂CO₃, TBAB, and DMF under nitrogen.
-
Add isopropyl bromide dropwise at room temperature.
-
Stir for 48 hours, filter, and concentrate.
Theoretical Yield: ~65–70% (based on analogous reactions) .
Physicochemical Properties
Spectral Characteristics
While experimental data for the title compound is scarce, predictions can be made using analogs:
-
IR Spectroscopy: Peaks at ~1540 cm⁻¹ (N-O stretch, nitro), ~680 cm⁻¹ (C-Br stretch).
-
¹H NMR (DMSO-d₆): δ 8.50 (d, 1H, H5), 8.20 (s, 1H, H2), 7.80–7.60 (m, 2H, H6–7), 4.90 (septet, 1H, -CH(CH₃)₂), 1.50 (d, 6H, -CH₃) .
-
¹³C NMR: δ 148.2 (C4-NO₂), 140.1 (C3-Br), 125–135 (aromatic carbons), 50.1 (-CH(CH₃)₂), 22.4 (-CH₃).
Thermal Stability
The nitro and bromine groups confer moderate thermal stability. Differential scanning calorimetry (DSC) of 3-bromo-4-nitro-1H-indazole shows decomposition above 200°C. The isopropyl group may lower the melting point compared to the non-alkylated analog.
Reactivity and Applications
Chemical Reactivity
-
Nucleophilic Aromatic Substitution: The bromine at C3 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) .
-
Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling further functionalization.
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling at C3 using aryl boronic acids .
Pharmaceutical Intermediates
Indazole derivatives are explored as kinase inhibitors and antimicrobial agents. The nitro group serves as a precursor for amino derivatives, which are common in drug discovery .
Materials Science
Nitroindazoles contribute to energetic materials due to their high nitrogen content. Bromine enhances density and thermal stability, making the compound a candidate for explosives research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume